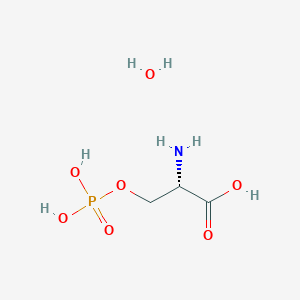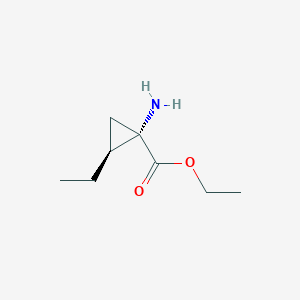
(R)-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyl group, and a chlorobenzonitrile moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitrile Formation: The initial step involves the formation of the benzonitrile moiety through a nucleophilic substitution reaction.
Amino Alcohol Formation:
Industrial Production Methods
Industrial production of ®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce a primary amine.
Scientific Research Applications
®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The chlorobenzonitrile moiety may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-amino-2-hydroxyethyl)-2-bromobenzonitrile hydrochloride: Similar structure but with a bromine atom instead of chlorine.
®-4-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The specific combination of functional groups also provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2-hydroxyethyl]-2-chlorobenzonitrile |
InChI |
InChI=1S/C9H9ClN2O/c10-8-3-6(9(12)5-13)1-2-7(8)4-11/h1-3,9,13H,5,12H2/t9-/m0/s1 |
InChI Key |
BLVRTVZBLYXMAU-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Cl)C#N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















